1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea
Description
1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea is a synthetic organic compound characterized by the presence of a bromopyrimidine moiety and a difluorocyclohexyl group
Propriétés
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrF2N4O/c1-9(11-3-5-15(17,18)6-4-11)21-14(23)22-10(2)13-19-7-12(16)8-20-13/h7-11H,3-6H2,1-2H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAONQMXBKQMQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)NC(=O)NC(C)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea typically involves multiple steps:
Synthesis of 5-Bromopyrimidine: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Intermediate: The 5-bromopyrimidine is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 1-position.
Introduction of the Difluorocyclohexyl Group: The intermediate is further reacted with 4,4-difluorocyclohexylamine under suitable conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized forms of the original compound.
Reduction: Reduced forms, potentially altering the functional groups present.
Hydrolysis: Corresponding amines and carbonyl compounds.
Applications De Recherche Scientifique
1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea depends on its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety may interact with nucleophilic sites on proteins or nucleic acids, while the difluorocyclohexyl group could influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(5-Chloropyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea
- 1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-dichlorocyclohexyl)ethyl]urea
Uniqueness
1-[1-(5-Bromopyrimidin-2-yl)ethyl]-3-[1-(4,4-difluorocyclohexyl)ethyl]urea is unique due to the specific combination of bromopyrimidine and difluorocyclohexyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
